Aleurodiscal

描述

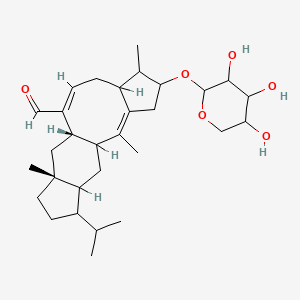

Aleurodiscal (compound 125) is a sesquiterpene isolated from the mycelial fermentation broth of the fungal species Aleurodiscus mirabilis . It exhibits notable bioactivities, including antimicrobial and cytotoxic properties. At a concentration of 1 µg/mL, this compound inhibits 50% growth of Mucor miehei, a fungal pathogen, while 10 µg/mL nearly completely suppresses its growth . Cytotoxicity assays reveal that this compound induces 50% lysis of mouse embryo Balb/3T3 cells at 40 µg/mL and reduces proliferation of Ehrlich ascites carcinoma cells after 48 hours of exposure . These dual activities position this compound as a compound of interest for both antimicrobial and anticancer research.

属性

分子式 |

C30H46O6 |

|---|---|

分子量 |

502.7 g/mol |

IUPAC 名称 |

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde |

InChI |

InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17?,19?,20?,21?,23-,24?,25?,26?,27?,28?,29?,30-/m1/s1 |

InChI 键 |

PGDQFMJGCJTDBU-IKAPNHISSA-N |

SMILES |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

手性 SMILES |

CC1C/2C/C=C(\[C@H]3C[C@]4(CCC(C4CC3/C(=C2/CC1OC5C(C(C(CO5)O)O)O)/C)C(C)C)C)/C=O |

规范 SMILES |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

同义词 |

aleurodiscal |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Comparative Data of this compound and Related Compounds

Key Comparative Insights

Source Diversity

- Fungal vs. Bacterial Origins : this compound and most xylosyl-cyathane diterpenes are fungal in origin, whereas Diapolycopenedioic acid xylosyl ester (126) is bacterial. Fungal-derived compounds like this compound often exhibit more complex structural modifications due to eukaryotic biosynthetic pathways .

- Engineered vs. Natural Production: Notoginsenosides R1/R2 are produced both naturally by Panax plants and synthetically via engineered S. cerevisiae, highlighting a contrast to this compound’s exclusively natural fungal origin .

Bioactivity Profiles

- Antimicrobial Activity: this compound’s potency against M. miehei (1 µg/mL) surpasses many fungal diterpenes, though pleuromutilin (109) is specifically noted for clinical antibacterial use .

- Cytotoxicity: this compound’s cytotoxicity (40 µg/mL) is less potent than some triterpenes like notoginsenosides, which show activity at lower concentrations in certain cancer models .

Structural Characterization

- Fungal Compounds : this compound and xylosyl-cyathane diterpenes are well-characterized with defined glycosylation patterns, whereas bacterial xylosyl compounds (e.g., 126) often lack detailed structural elucidation .

- Glycosylation Patterns : this compound’s sesquiterpene core with xylosyl modifications contrasts with the acylated sugar moiety in Diapolycopenedioic acid xylosyl ester (126), underscoring functional versatility in glycosylation .

Research Findings and Implications

- Engineered Biosynthesis: The success of engineered S. cerevisiae in producing notoginsenosides suggests a pathway for optimizing this compound’s yield or activity through synthetic biology .

- Structural Optimization : Comparative studies highlight opportunities to enhance this compound’s bioactivity by modifying its glycosylation pattern, inspired by the potency of acylated bacterial compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。